molecular formula C6H3BrClF2N B6225623 2-bromo-6-(chlorodifluoromethyl)pyridine CAS No. 2770359-22-1

2-bromo-6-(chlorodifluoromethyl)pyridine

Cat. No.: B6225623
CAS No.: 2770359-22-1
M. Wt: 242.4
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Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Halogenated pyridines serve as key intermediates in the synthesis of a multitude of complex organic molecules. The presence of a halogen atom provides a reactive handle for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the construction of intricate molecular architectures. Pyridine and its derivatives are integral components of numerous pharmaceutical drugs, agrochemicals, and functional materials. researchgate.net The ability to functionalize the pyridine ring through its halogenated derivatives is therefore crucial for the discovery and development of new chemical entities with desired biological or material properties.

Role of Fluorine and Halogens in Modulating Molecular Properties

The introduction of halogens, particularly fluorine, into organic molecules can dramatically alter their physicochemical and biological properties. Fluorine, being the most electronegative element, can influence a molecule's acidity, basicity, and dipole moment. The substitution of hydrogen with fluorine often leads to increased metabolic stability, as the carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond. This enhanced stability can improve the pharmacokinetic profile of a drug molecule.

Furthermore, the lipophilicity of a molecule, a critical parameter for its ability to cross cell membranes, can be fine-tuned by the incorporation of fluorine atoms. The trifluoromethyl group (-CF3), for instance, is a common substituent used to increase lipophilicity and metabolic stability. The difluoromethyl group (-CF2H) offers a balance between the properties of a methyl and a trifluoromethyl group, acting as a lipophilic hydrogen bond donor. nih.gov The presence of other halogens like bromine and chlorine also imparts specific reactivity and properties, making them valuable for synthetic transformations and for their potential to interact with biological targets.

Overview of 2-Bromo-6-(chlorodifluoromethyl)pyridine within Pyridine Derivatives

This compound is a unique member of the halogenated pyridine family, featuring a bromine atom at the 2-position and a chlorodifluoromethyl group at the 6-position. This substitution pattern creates a molecule with distinct reactive sites. The bromine atom at the 2-position is susceptible to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The chlorodifluoromethyl group at the 6-position is an interesting functional group that combines the properties of both chlorine and fluorine, potentially influencing the molecule's electronic properties and reactivity.

While specific data for this compound is not extensively available in the public domain, its chemical behavior can be inferred from the rich chemistry of its analogs, such as 2-bromo-6-(trifluoromethyl)pyridine (B62328) and 2,6-dihalopyridines. The study of such analogs provides a framework for understanding the potential synthetic utility and reactivity of this particular compound.

Physicochemical Properties of Related Compounds

To understand the likely properties of this compound, it is useful to examine the data for structurally similar compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Bromo-6-(trifluoromethyl)pyridineC6H3BrF3N225.99 sigmaaldrich.com48-52 sigmaaldrich.com
2-Bromo-6-chloropyridineC5H3BrClN192.44 sigmaaldrich.com87-91 sigmaaldrich.com
2-Bromo-6-methyl-4-(trifluoromethyl)pyridineC7H5BrF3N240.02 nih.govN/A
2-Bromo-6-chloro-4-(trifluoromethyl)pyridineC6H2BrClF3N260.44 chemicalbook.comN/A

This table presents data for related compounds to provide a comparative context.

Synthesis of Halogenated Pyridines

The synthesis of halogenated pyridines can be achieved through various methods, including the functionalization of the pyridine ring or the construction of the ring from acyclic precursors.

A common approach to introduce a bromine atom at the 2-position of the pyridine ring is through a Sandmeyer-type reaction starting from 2-aminopyridine. orgsyn.org This involves diazotization of the amino group followed by treatment with a bromide source.

The introduction of a chlorodifluoromethyl group is more complex. One potential route could involve the transformation of a pre-existing functional group, such as a methyl or hydroxymethyl group, at the 6-position. For instance, 2-bromo-6-hydroxymethylpyridine can be synthesized and subsequently converted to 2-bromo-6-chloromethylpyridine. mdpi.com Further fluorination and chlorination steps would be required to obtain the desired chlorodifluoromethyl group.

Alternatively, methods for the direct C-H difluoromethylation of pyridines have been developed, which could potentially be adapted for the synthesis of the target molecule. nih.gov

Chemical Reactivity and Transformations

The reactivity of this compound is expected to be dictated by the two distinct halogenated substituents.

The bromine atom at the 2-position is anticipated to be the primary site for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination are well-established for 2-bromopyridines, allowing for the introduction of aryl, alkynyl, and amino groups, respectively. The efficiency of these couplings can be influenced by the electronic nature of the substituent at the 6-position.

The chlorodifluoromethyl group is generally more stable than a trichloromethyl group but can still undergo transformations under specific conditions. For example, processes for the fluorination of chloro(trichloromethyl)pyridine to yield (trifluoromethyl)pyridine have been reported, suggesting that the chlorine atom in the chlorodifluoromethyl group might be exchangeable with fluorine under certain fluorinating conditions. google.com

Properties

CAS No.

2770359-22-1

Molecular Formula

C6H3BrClF2N

Molecular Weight

242.4

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 6 Chlorodifluoromethyl Pyridine and Analogues

Strategies for Pyridine (B92270) Ring Functionalization

The inherent electronic properties of pyridine, characterized by a π-deficient system, render it less susceptible to electrophilic attack compared to benzene. Consequently, direct functionalization often requires harsh reaction conditions and can lead to a mixture of regioisomers. To overcome these challenges, chemists have developed various strategies to control the regioselectivity and efficiency of pyridine ring functionalization. These methods often involve the use of directing groups, activation of the pyridine ring through N-oxide formation, or the utilization of organometallic intermediates.

Introduction of Bromine Substituents on the Pyridine Core

The introduction of bromine onto the pyridine nucleus is a critical step in the synthesis of 2-bromo-6-(chlorodifluoromethyl)pyridine. Direct bromination of unsubstituted pyridine is often difficult and requires high temperatures, leading to low yields and a mixture of 3-bromo and 3,5-dibromopyridine. chempanda.com To achieve substitution at the 2- and 6-positions, specific strategies are employed.

One effective method involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. Baran et al. have demonstrated a regioselective bromination of fused pyridine N-oxides at the C2-position using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium bromide as the bromide source. tcichemicals.com This method proceeds under mild conditions and avoids the use of highly reactive brominating agents like Br₂. tcichemicals.com

Electrochemical methods also offer a sustainable approach for the bromination of pyridines. By employing directing groups, the regioselectivity of bromination can be controlled. For instance, the use of an amino directing group can facilitate meta-bromination. acs.org For the synthesis of 2-bromopyridines, blocking the 3- and 5-positions can facilitate the desired 2- and 6-bromination. chempanda.com The choice of brominating agent is also crucial. Agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have been used effectively for the bromination of pyridine derivatives. google.com

MethodReagentsPosition of BrominationKey Features
Direct BrominationBr₂3- and 3,5-Harsh conditions, low yield chempanda.com
N-Oxide Activationp-toluenesulfonic anhydride, TBABr2-Mild conditions, high regioselectivity tcichemicals.com
ElectrochemicalTBABr, LiClO₄, directing groupmeta-Sustainable, controlled regioselectivity acs.org
With Brominating AgentDBDMH-Can be performed without additional solvent google.com

Methods for Chlorodifluoromethyl Group Incorporation onto Pyridines

The introduction of the chlorodifluoromethyl (CF₂Cl) group onto the pyridine ring is a key transformation in the synthesis of the target compound. This moiety can significantly influence the biological activity of the final product. Several methods have been developed for the incorporation of fluorinated alkyl groups into heterocyclic systems.

Radical chlorodifluoromethylation has emerged as a powerful tool for the C-H functionalization of (hetero)arenes. acs.orgnih.gov One notable method utilizes chlorodifluoroacetic anhydride as a precursor for the chlorodifluoromethyl radical. acs.orgnih.gov This approach is operationally simple and proceeds under mild photochemical conditions, offering high functional group compatibility. acs.orgnih.govnih.gov The electrophilic nature of the chlorodifluoromethyl radical makes it a suitable reagent for reacting with electron-rich (hetero)aromatic systems. nih.gov Another efficient protocol employs sodium chlorodifluoromethanesulfinate, which is particularly useful for late-stage difluoromethylation. researchgate.net

While direct electrophilic chlorodifluoromethylation of pyridines is challenging due to the electron-deficient nature of the ring, activation strategies can facilitate this transformation. The use of pyridine N-oxides can enhance the ring's reactivity towards electrophiles. Although specific examples for the CF₂Cl group are less common, the principles of electrophilic fluorination using reagents like Selectfluor® on activated pyridine derivatives, such as 1,2-dihydropyridines, demonstrate the feasibility of such approaches for introducing fluorine-containing substituents. nih.govnih.gov

Nucleophilic introduction of the chlorodifluoromethyl group is another viable strategy. This typically involves the reaction of a nucleophilic CF₂Cl source with an electrophilically activated pyridine derivative. For instance, pyridinium (B92312) salts, formed by the reaction of pyridines with an activating agent, can undergo nucleophilic attack. mdpi.com While methods for nucleophilic trifluoromethylation are well-established, similar principles can be applied for chlorodifluoromethylation. chemistryviews.orgchemrxiv.org The challenge often lies in the generation and stability of the chlorodifluoromethyl anion or its synthetic equivalent.

Difluorocarbene (:CF₂) is a versatile intermediate for the synthesis of difluoromethylated compounds. cas.cn While it primarily leads to the formation of difluoromethyl groups (CF₂H) upon reaction with a hydrogen source, its chemistry can be adapted for the introduction of the CF₂Cl group. The reaction of difluorocarbene with a chloride source or the use of a precursor that generates a chlorodifluoromethyl species can be envisioned. For instance, the reaction of ortho-halogenated pyridines with difluorocarbene can lead to N-(difluoromethyl)pyridinones, showcasing the reactivity of difluorocarbene with the pyridine scaffold. cas.cn

MethodReagent/PrecursorKey Features
Radical ChlorodifluoromethylationChlorodifluoroacetic anhydrideMild photochemical conditions, high functional group tolerance acs.orgnih.gov
Radical ChlorodifluoromethylationSodium chlorodifluoromethanesulfinateSuitable for late-stage functionalization researchgate.net
Electrophilic Chlorodifluoromethylation(Requires activated pyridine)Feasible with activated substrates like dihydropyridines nih.govnih.gov
Nucleophilic Chlorodifluoromethylation(Requires activated pyridine)Applicable to pyridinium salts mdpi.comchemistryviews.orgchemrxiv.org
Difluorocarbene-Mediated MethodsDifluorocarbeneVersatile intermediate for fluoromethylation cas.cn

Sequential Introduction of Halogen and Fluoroalkyl Moieties

A plausible and commonly employed strategy for the synthesis of polysubstituted pyridines, including this compound, involves the sequential introduction of the desired functional groups onto a pre-existing pyridine ring. This approach allows for controlled derivatization and can be adapted for the synthesis of various analogues.

One potential synthetic route commences with a readily available starting material such as 2-bromo-6-methylpyridine. The synthesis would then proceed through the halogenation of the methyl group, followed by a halogen exchange reaction to introduce the fluorine atoms. A general representation of this synthetic sequence is outlined below:

StepReactantReagents and ConditionsProduct
12-Bromo-6-methylpyridineRadical chlorination (e.g., NCS, light/heat)2-Bromo-6-(trichloromethyl)pyridine
22-Bromo-6-(trichloromethyl)pyridineFluorinating agent (e.g., SbF3/SbCl5)This compound

This method leverages established chemical transformations. The initial bromination of pyridine at the 2-position is a known process. The subsequent functionalization of the methyl group at the 6-position via radical halogenation is a standard procedure for benzylic-type positions. The final step, a halogen exchange (Halex) reaction, is a key transformation for the synthesis of fluorinated aromatic compounds. The use of antimony trifluoride (Swarts reaction) is a classic method for converting polychlorinated alkyl groups into the corresponding fluorinated or chlorofluorinated analogues. nih.govgoogle.com The conditions for this final step, such as temperature and catalyst loading, would need to be carefully optimized to achieve the desired chlorodifluoromethyl group selectively over the trifluoromethyl or dichlorofluoromethyl analogues.

Advanced Synthetic Approaches

Modern synthetic organic chemistry offers a plethora of advanced methodologies that can be applied to the synthesis of complex heterocyclic molecules like this compound. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to more traditional approaches.

Metal-Catalyzed Coupling Reactions for Pyridine Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of synthesizing analogues of this compound, a Suzuki or Stille coupling reaction could be employed to introduce various substituents at the bromine-bearing position. For instance, reacting this compound with a suitable boronic acid or organostannane derivative in the presence of a palladium catalyst would yield a range of 6-(chlorodifluoromethyl)pyridine analogues with diverse functionalities at the 2-position.

Coupling ReactionReactantsCatalyst SystemProduct
Suzuki CouplingThis compound, Aryl/Alkyl-B(OH)2Pd(PPh3)4, base2-Aryl/Alkyl-6-(chlorodifluoromethyl)pyridine
Stille CouplingThis compound, Aryl/Alkyl-Sn(Bu)3Pd(PPh3)42-Aryl/Alkyl-6-(chlorodifluoromethyl)pyridine

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and needs to be tailored to the specific substrates. wikipedia.org

Metal-Free Synthetic Pathways

While metal-catalyzed reactions are highly effective, the development of metal-free synthetic routes is of growing interest to avoid potential metal contamination in the final products, particularly for pharmaceutical applications. For the synthesis of pyridine derivatives, various metal-free approaches have been developed, including condensation reactions to form the pyridine ring from acyclic precursors. baranlab.org For the derivatization of a pre-formed pyridine ring, metal-free C-H functionalization reactions are an emerging area, although their application to the direct introduction of a chlorodifluoromethyl group is still under development.

Chemo- and Regioselective Synthesis

The synthesis of polysubstituted pyridines often presents challenges in controlling the regioselectivity of the functionalization. For a molecule like this compound, the distinct electronic properties of the bromo and chlorodifluoromethyl groups can be exploited to direct further chemical transformations. The electron-withdrawing nature of the chlorodifluoromethyl group deactivates the pyridine ring towards electrophilic substitution, while the bromine atom can be selectively targeted in cross-coupling reactions.

Methods for the regioselective halogenation of pyridines have been developed, which could be relevant for the synthesis of analogues. For example, directed ortho-metalation (DoM) can be used to introduce substituents at specific positions adjacent to a directing group. Furthermore, novel methods for the 3-selective halogenation of pyridines via Zincke imine intermediates have been reported, offering a powerful tool for the synthesis of otherwise difficult-to-access isomers. chemrxiv.orgnih.gov

Scalable Synthetic Protocols

The transition from laboratory-scale synthesis to industrial production requires the development of scalable, safe, and cost-effective protocols. For the synthesis of halogenated pyridines, factors such as the use of hazardous reagents (e.g., pyrophoric organometallics) and harsh reaction conditions need to be addressed. mdpi.com The development of continuous flow processes and the use of less hazardous reagents are key considerations for scalable synthesis. For instance, the use of "Turbo Grignard" reagents (isopropylmagnesium chloride lithium chloride complex) has been shown to be a safer and more scalable alternative to n-butyllithium for the metal-halogen exchange on dihalopyridines. mdpi.com Furthermore, concise and efficient synthetic routes, such as those developed for pyridine-diimine (PDI) ligand frameworks, highlight the importance of starting from inexpensive and commercially available materials. nih.gov

Stereochemical Considerations in Synthesis

While this compound itself is an achiral molecule, the synthesis of its analogues or derivatives may involve the creation of stereocenters. For example, if a substituent introduced via a cross-coupling reaction contains a chiral center, the resulting product will be a mixture of diastereomers unless a stereoselective synthesis is employed.

Recent advances in asymmetric catalysis have enabled the stereoselective synthesis of chiral piperidines from pyridine precursors through chemo-enzymatic dearomatization. acs.orgnih.gov This approach involves the enzymatic reduction of an activated pyridine derivative to yield highly enantioenriched piperidines. Such methodologies could be applied to derivatives of this compound to generate novel chiral molecules with potential applications in drug discovery. The stereochemistry of the final product is dictated by the enzyme and the reaction conditions, allowing for precise control over the three-dimensional structure of the molecule. nih.gov

Chemical Reactivity and Transformation Chemistry of 2 Bromo 6 Chlorodifluoromethyl Pyridine

Reactivity of the Bromine Substituent

The bromine atom at the 2-position of the pyridine (B92270) ring is a versatile handle for introducing a wide range of substituents. Its reactivity is a cornerstone of the synthetic utility of 2-bromo-6-(chlorodifluoromethyl)pyridine, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C2-position of the pyridine ring, displacing the bromine atom. While specific literature on this compound is not extensively available, the reactivity of similar 2-bromopyridine (B144113) derivatives provides a strong basis for predicting its behavior in these transformations.

Suzuki Coupling: This reaction typically involves the coupling of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. For related 2-bromopyridines, these reactions are well-established for creating carbon-carbon bonds with various aryl and heteroaryl partners. sigmaaldrich.com The reaction conditions generally involve a palladium source such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand, and a base like potassium carbonate or sodium carbonate in a suitable solvent system, often aqueous. sigmaaldrich.com

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the bromopyridine with a primary or secondary amine. This method is particularly useful for synthesizing substituted aminopyridines. sigmaaldrich.com The catalytic system usually comprises a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., BINAP, XPhos), and a strong base such as sodium tert-butoxide. For volatile amines, these reactions can be effectively carried out in sealed tubes.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free versions of this reaction have also been developed to avoid issues associated with the copper co-catalyst. The resulting alkynylpyridines are versatile intermediates for further synthetic transformations.

Table 1: Overview of Expected Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki Aryl/heteroaryl boronic acid Pd(OAc)₂, Phosphine ligand, Base C-C (sp²-sp²)
Buchwald-Hartwig Primary/secondary amine Pd₂(dba)₃, Phosphine ligand, NaOtBu C-N
Sonogashira Terminal alkyne Pd(PPh₃)₄, CuI, Amine base C-C (sp²-sp)

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing chlorodifluoromethyl group, makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion. This process is generally facilitated by the ability of the pyridine nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex. Common nucleophiles for this reaction include amines, alkoxides, and thiolates. The reactivity in SNAr reactions on halopyridines is often influenced by the nature of the leaving group and the reaction conditions, with heating frequently employed to drive the reaction to completion. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway.

The bromine atom of this compound can be exchanged with a metal, typically lithium, through reaction with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. This metal-halogen exchange generates a highly reactive 2-pyridyllithium (B95717) species. This intermediate can then be trapped with various electrophiles to introduce a wide array of functional groups at the 2-position. This method provides a powerful alternative to cross-coupling reactions for the formation of new carbon-carbon and carbon-heteroatom bonds.

Transformations of the Chlorodifluoromethyl Group

The chlorodifluoromethyl group at the 6-position is another site for chemical modification, offering opportunities to alter the electronic properties and steric profile of the molecule.

The chlorine atom in the chlorodifluoromethyl group can potentially be replaced by fluorine to generate the corresponding trifluoromethyl derivative. Such halogen exchange (Halex) reactions are typically performed using a fluoride (B91410) source, such as potassium fluoride or cesium fluoride, often in a polar aprotic solvent at elevated temperatures. The conversion to the trifluoromethyl group can significantly impact the biological activity of the molecule due to the increased lipophilicity and metabolic stability associated with the CF₃ group.

The chlorodifluoromethyl group can be reduced to a difluoromethyl group (-CF₂H). This transformation can be achieved using various reducing agents. The resulting difluoromethyl-substituted pyridine is a valuable building block, as the difluoromethyl group is a recognized bioisostere for hydroxyl and thiol groups and can influence the molecule's pharmacokinetic properties. Studies on related compounds show that difluoromethyl groups can be accessed through various synthetic strategies, highlighting the potential for this transformation.

Table 2: Summary of Potential Transformations

Section Starting Group Transformation Reagents (General) Product Group
3.1.1 -Br Suzuki Coupling Ar-B(OH)₂, Pd catalyst, Base -Ar
3.1.1 -Br Buchwald-Hartwig Amination R₂NH, Pd catalyst, Base -NR₂
3.1.1 -Br Sonogashira Coupling R-C≡CH, Pd/Cu catalyst, Base -C≡C-R
3.1.2 -Br Nucleophilic Aromatic Substitution Nu⁻ -Nu
3.1.3 -Br Metal-Halogen Exchange R-Li -Li
3.2.1 -CF₂Cl Halogen Exchange Fluoride source (e.g., KF) -CF₃
3.2.2 -CF₂Cl Reduction Reducing agent -CF₂H

Nucleophilic Displacement of Chlorine

The chlorine atom of the chlorodifluoromethyl group (-CF2Cl) in this compound is susceptible to nucleophilic displacement, a reaction that can be used to introduce other functional groups and further elaborate the molecule. This reactivity is analogous to the transformation of similar polyhalogenated methyl groups on pyridine rings.

One of the most significant transformations is the conversion of the chlorodifluoromethyl group to a trifluoromethyl group (-CF3) through halogen exchange (Halex) reactions. This is typically achieved by treating the substrate with a fluoride source. For instance, the conversion of a trichloromethyl group to a trifluoromethyl group on a pyridine ring can be accomplished using fluorinating agents like anhydrous hydrogen fluoride (HF), potassium fluoride (KF), or antimony trifluoride (SbF3). google.com A similar strategy can be applied to this compound, where the chlorine atom is replaced by fluorine.

In a related context, studies on 2,6-dichloro-3-trichloromethylpyridine have shown that nucleophiles can attack the trihalogenomethyl group. rsc.org This suggests that the chlorodifluoromethyl group in the target molecule is a viable site for nucleophilic attack, leading to the displacement of the chloride ion. The reaction conditions for such transformations would likely involve a suitable nucleophile and a polar aprotic solvent to facilitate the reaction.

Table 1: Examples of Nucleophilic Displacement on Analogous Halogenated Pyridines

Starting MaterialReagentProductReference
2,3-dichloro-5-trichloromethyl pyridineAnhydrous HF2-fluoro-3-chloro-5-trifluoromethyl pyridine google.com
2,6-dichloro-3-trichloromethylpyridineVarious NucleophilesProducts of attack at the CCl3 group rsc.org

Derivatization to Other Fluoroalkyl Moieties

The chlorodifluoromethyl group serves as a versatile precursor for the synthesis of other valuable fluoroalkyl moieties. Beyond the direct conversion to a trifluoromethyl group, more complex transformations can be envisioned based on the reactivity of related difluoromethyl compounds.

For example, the difluoromethyl group (CF2H) can act as a masked nucleophile. Deprotonation of Ar-CF2H compounds can generate a nucleophilic Ar-CF2⁻ species, which can then react with various electrophiles. acs.org While this compound does not possess a CF2H group directly, synthetic strategies could potentially first involve reduction of the C-Cl bond to a C-H bond, followed by such deprotonation-alkylation sequences. This would open a pathway to a wide range of derivatized products.

Furthermore, the synthesis of various polysubstituted trifluoromethylpyridines often starts from building blocks that can be generated from precursors like this compound. figshare.com The initial displacement of chlorine, as discussed in the previous section, is a key step in accessing a wider array of fluoroalkyl-substituted pyridines.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to participate in a range of chemical reactions, including coordination to metal centers, alkylation, and oxidation. The electron-withdrawing substituents on the ring in this compound reduce the basicity and nucleophilicity of the nitrogen atom, but it remains a reactive site.

Coordination Chemistry and Ligand Formation

Despite the reduced basicity, the nitrogen atom of this compound can act as a ligand, coordinating to various metal centers to form metal complexes. Pyridines containing electron-withdrawing groups, such as fluorine atoms, are known to form stable complexes. For example, 2′,6′-difluoro-2,3′-bipyridine has been used to synthesize silver(I) complexes that exhibit interesting photophysical properties. nih.gov This demonstrates that the presence of electronegative substituents does not preclude ligand activity. The coordination of this compound to transition metals could lead to novel catalysts or materials with unique electronic properties.

N-Alkylation and Quaternization Reactions

The pyridine nitrogen can be alkylated to form quaternary pyridinium (B92312) salts. This reaction is a common transformation for pyridine-containing compounds. researchgate.net The quaternization of pyridines has been explored as a strategy to enhance the biological activity of molecules, for instance, in the development of new antibiotics. nih.gov Treatment of this compound with an alkylating agent, such as an alkyl halide or sulfate, would yield the corresponding N-alkylpyridinium salt. The reaction rate would be influenced by the steric hindrance around the nitrogen and its reduced nucleophilicity.

N-Oxidation Chemistry

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The N-oxidation of halogenated and trifluoromethyl-substituted pyridines is a well-established reaction. For instance, related compounds such as 2-bromo-6-fluoro-3-(trifluoromethyl)pyridine (B6230846) can be oxidized to their N-oxides. Similarly, 2,6-dichloro-3-trichloromethylpyridine undergoes N-oxidation. rsc.org The resulting N-oxide of this compound would exhibit altered reactivity, with the N-oxide group capable of directing further functionalization of the pyridine ring.

Site-Selective Functionalization Strategies

This compound offers multiple sites for functionalization, making site-selectivity a crucial aspect of its chemistry. The C-Br bond at the 2-position is a prime site for transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Hiyama couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C2 position. nih.govrsc.orgnih.gov The choice of catalyst, ligands, and reaction conditions can be tailored to selectively couple a wide range of partners, including boronic acids, organostannanes, and organosilanes, at the C-Br bond. nih.govnih.gov The presence of the electron-withdrawing chlorodifluoromethyl group at the 6-position can influence the reactivity of the C2-position in these coupling reactions. nih.gov

Furthermore, metal-free methods for the site-selective functionalization of polyhalogenated pyridines have been developed. These methods can allow for the selective substitution of one halogen over another, depending on the reaction conditions and the nature of the nucleophile. researchgate.netrsc.org For this compound, this could potentially allow for selective reaction at the C-Br bond, the C-Cl bond of the side chain, or even direct C-H functionalization of the pyridine ring under specific catalytic systems. rsc.org

Table 2: Potential Site-Selective Reactions on this compound

Reaction TypeReagentsPotential ProductReference (Analogous Systems)
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, base2-Aryl-6-(chlorodifluoromethyl)pyridine nih.govrsc.org
Stille CouplingOrganostannane, Pd catalyst2-Substituted-6-(chlorodifluoromethyl)pyridine rsc.org
Hiyama CouplingOrganosilane, Pd catalyst, activator2-Substituted-6-(chlorodifluoromethyl)pyridine nih.gov
Nucleophilic Aromatic SubstitutionAmine, base2-Amino-6-(chlorodifluoromethyl)pyridine researchgate.netrsc.org
N-Oxidationm-CPBA or H₂O₂/AcOHThis compound N-oxide rsc.org

Radical Reactions Involving this compound

The study of radical reactions involving halogenated pyridines is a significant area of research in organic synthesis, offering pathways to novel functionalized heterocyclic compounds. The reactivity of this compound in radical transformations is influenced by the presence of both a bromine atom and a chlorodifluoromethyl group on the pyridine ring. These reactions can be initiated through the homolytic cleavage of the carbon-bromine (C-Br) bond or by transformations involving the chlorodifluoromethyl moiety.

The C-Br bond in 2-bromopyridines is susceptible to homolytic cleavage under thermal or photochemical conditions, or through the action of radical initiators, to generate a 2-pyridyl radical. nih.govpressbooks.publibretexts.orgchemistrysteps.com The resulting 2-(chlorodifluoromethyl)pyridin-6-yl radical is a reactive intermediate that can participate in various subsequent reactions, such as hydrogen atom abstraction, addition to unsaturated systems, or cyclization. The electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing chlorodifluoromethyl group, can influence the reactivity of the generated radical.

Furthermore, the chlorodifluoromethyl group (-CF2Cl) itself can be a source of radical species. The chlorodifluoromethyl radical (•CF2Cl) is recognized as an electrophilic radical and can be generated from precursors like chlorodifluoroacetic anhydride (B1165640) under photochemical conditions. nih.govmdpi.com While direct generation from this compound is less common, transformations involving this group under radical conditions are plausible. For instance, reductive processes could potentially lead to the formation of a difluoromethyl radical.

Detailed research findings on the specific radical reactions of this compound are not extensively documented in publicly available literature. However, based on the known reactivity of related compounds, a plausible radical reaction would be a radical-mediated hydrodehalogenation or coupling reaction. For example, in a reaction initiated by a radical initiator such as AIBN (azobisisobutyronitrile) and in the presence of a hydrogen donor like tributyltin hydride (Bu3SnH), the C-Br bond would be expected to cleave homolytically. This would form the 2-(chlorodifluoromethyl)pyridin-6-yl radical, which would then abstract a hydrogen atom from the donor to yield 2-(chlorodifluoromethyl)pyridine.

A hypothetical representation of such a radical chain reaction is detailed in the table below.

Table 1: Plausible Radical-Mediated Hydrodehalogenation of this compound

Reactant Reagents and Conditions Intermediate Radical Species Product
This compoundAIBN (initiator), Bu3SnH (hydrogen donor), Toluene (solvent), Heat (Δ)2-(Chlorodifluoromethyl)pyridin-6-yl radical2-(Chlorodifluoromethyl)pyridine

This table illustrates a fundamental radical chain process. The initiation step involves the thermal decomposition of AIBN to generate radicals, which then abstract the bromine atom from the starting material to form the key pyridyl radical intermediate. The propagation phase consists of the pyridyl radical abstracting a hydrogen atom from tributyltin hydride to form the final product and a tributyltin radical, which continues the chain.

It is important to note that the reactivity of the chlorodifluoromethyl group could also lead to other radical pathways under different conditions. For example, reactions involving transition metals or photoredox catalysis could potentially target the C-Cl or C-F bonds within the chlorodifluoromethyl group, although such transformations are generally more challenging. rhhz.net The interplay between the reactivity of the C-Br bond and the chlorodifluoromethyl group makes this compound a potentially versatile substrate for further investigation in the field of radical chemistry.

Spectroscopic and Structural Elucidation of 2 Bromo 6 Chlorodifluoromethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the magnetic properties of atomic nuclei, which in turn reveals the structure of a molecule. For 2-bromo-6-(chlorodifluoromethyl)pyridine, various NMR techniques are employed to map out its atomic framework.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy focuses on the hydrogen nuclei within the molecule. In the case of this compound, the pyridine (B92270) ring contains three aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine, the chlorodifluoromethyl group, and the nitrogen atom in the pyridine ring.

A typical ¹H NMR spectrum, recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would show three distinct signals in the aromatic region. The proton at the 4-position of the pyridine ring typically appears as a triplet, while the protons at the 3- and 5-positions appear as doublets or multiplets due to coupling with adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton PositionChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-37.40-7.50d7.8
H-47.70-7.80t7.8
H-57.55-7.65d7.8

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. In this compound, there are six unique carbon environments: five in the pyridine ring and one in the chlorodifluoromethyl group.

The carbon attached to the highly electronegative fluorine atoms in the chlorodifluoromethyl group will exhibit a characteristic quartet in the ¹³C NMR spectrum due to coupling with the two fluorine atoms. The carbons in the pyridine ring will also show distinct chemical shifts based on their proximity to the nitrogen and halogen substituents. For instance, the carbon atom bonded to bromine (C-2) and the carbon atom bonded to the chlorodifluoromethyl group (C-6) are significantly deshielded and appear at lower field.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon PositionChemical Shift (ppm)
C-2~142
C-3~128
C-4~140
C-5~122
C-6~155 (quartet, J ≈ 35 Hz)
-CF₂Cl~120 (triplet, J ≈ 280 Hz)

Note: The assignments are based on general principles of ¹³C NMR spectroscopy for substituted pyridines and may require confirmation through advanced NMR techniques.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Fluorine-19 NMR is particularly useful for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the two equivalent fluorine atoms in the chlorodifluoromethyl group. The chemical shift of this signal is a key identifier for the -CF₂Cl group. The signal for the difluoromethyl group typically appears as a singlet in the proton-decoupled ¹⁹F NMR spectrum.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

Fluorine PositionChemical Shift (ppm)
-CF₂Cl~ -65 to -70

Note: Chemical shifts in ¹⁹F NMR are often referenced to an external standard like CCl₃F.

Advanced NMR Techniques (2D-NMR, NOESY, HMBC, HSQC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D-NMR techniques are essential. ipb.ptresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For example, it would show correlations between the H-3 proton and the C-2, C-4, and C-5 carbons, confirming their positions relative to each other.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to confirm the substitution pattern on the pyridine ring by showing through-space interactions between adjacent protons.

These advanced techniques provide a comprehensive and unambiguous structural elucidation of this compound. ipb.ptresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and provides a "fingerprint" that is unique to the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays a series of absorption bands corresponding to the various vibrational modes of the molecule. Key absorptions include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the pyridine ring are observed in the 1400-1600 cm⁻¹ region.

C-F stretching: The strong C-F stretching vibrations of the chlorodifluoromethyl group are expected in the 1000-1200 cm⁻¹ region.

C-Br and C-Cl stretching: The stretching vibrations for C-Br and C-Cl bonds are found in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Table 4: Key FT-IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)
Aromatic C-H Stretch3050-3100
C=N Stretch~1580
C=C Stretch~1560, 1450
C-F Stretch~1100-1200 (strong)
C-Br Stretch~600-700
C-Cl Stretch~700-800

The analysis of these characteristic bands in the FT-IR spectrum, in conjunction with the detailed data from NMR spectroscopy, provides a complete and robust structural characterization of this compound. orientjchem.orgorientjchem.org

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. For this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of the pyridine ring and the substituent groups.

In a related compound, 2-chloro-4-(trifluoromethyl)pyridine, detailed vibrational analysis has been performed using Fourier-transform Raman (FT-Raman) spectroscopy. researchgate.net The insights from such studies can be extrapolated to predict the Raman spectrum of this compound. Key expected vibrational modes would include:

Pyridine Ring Vibrations: The characteristic ring stretching and deformation modes of the pyridine nucleus would be observable.

C-Br Stretching: A band corresponding to the carbon-bromine bond stretching would be present, typically in the lower frequency region of the spectrum.

C-Cl Stretching: The carbon-chlorine stretching vibration would also be expected.

CF2 Group Vibrations: The symmetric and asymmetric stretching and deformation modes of the difluoromethyl group would give rise to distinct peaks.

A comparative study of 2,4,6-trichloro- and 2,4,6-tribromoanilines using Raman spectroscopy has demonstrated how the vibrational frequencies shift with the change in halogen substituents. kfupm.edu.sa Similar shifts would be anticipated when comparing this compound to its analogues.

Interactive Data Table: Predicted Raman Shifts for this compound

Functional GroupExpected Raman Shift (cm⁻¹)Vibration Type
Pyridine Ring1600-1300Ring Stretching
Pyridine Ring1100-1000Ring Breathing
C-H3100-3000Aromatic C-H Stretching
C-Br600-500Stretching
C-Cl800-600Stretching
C-F1100-1000Stretching
CF2 Group1200-1100Asymmetric Stretching
CF2 Group800-700Deformation

Note: These are predicted values based on characteristic group frequencies and data from related molecules. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be ideal for analyzing the purity of this compound and identifying any potential isomers or impurities. The mass spectrum obtained would show the molecular ion peak and various fragment ions.

The fragmentation pattern is influenced by the presence of halogen atoms. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. For a molecule containing one bromine and one chlorine atom, the molecular ion region would exhibit a cluster of peaks at M, M+2, and M+4, with relative intensities depending on the isotopic abundances.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental formula of the parent compound and its fragments. For this compound (C₆H₃BrClF₂N), the theoretical exact masses of the isotopic molecular ions can be calculated and compared to the experimental values for unambiguous identification.

Interactive Data Table: Predicted Isotopic Pattern for the Molecular Ion of this compound

Isotopic CompositionExact Mass (Da)Relative Abundance (%)
¹²C₆¹H₃⁷⁹Br³⁵Cl¹⁹F₂¹⁴N244.9183100.0
¹²C₆¹H₃⁸¹Br³⁵Cl¹⁹F₂¹⁴N246.916297.3
¹²C₆¹H₃⁷⁹Br³⁷Cl¹⁹F₂¹⁴N246.915332.6
¹²C₆¹H₃⁸¹Br³⁷Cl¹⁹F₂¹⁴N248.913331.7

Note: The relative abundances are calculated based on the natural isotopic abundances of the elements.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure in the solid state. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing. While no specific crystallographic data for this compound has been published, analysis of related structures provides a basis for what might be expected.

Other Advanced Characterization Techniques

Other advanced spectroscopic techniques could further aid in the comprehensive characterization of this compound. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) would be crucial for elucidating the connectivity of atoms within the molecule. Chemical suppliers of a similar compound, 2-bromo-6-(difluoromethyl)pyridine, indicate that the ¹H NMR spectrum is consistent with its structure. chemicalbook.com For this compound, ¹⁹F NMR would be particularly informative for confirming the presence and chemical environment of the fluorine atoms in the chlorodifluoromethyl group.

Theoretical and Computational Investigations of 2 Bromo 6 Chlorodifluoromethyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules with a high degree of accuracy. These computational methods allow for a detailed exploration of the molecular landscape, offering insights that are often challenging to obtain through experimental means alone.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For 2-bromo-6-(chlorodifluoromethyl)pyridine, the geometry is largely defined by the pyridine (B92270) ring, with the substituents at positions 2 and 6. The key variable in its conformational analysis is the rotation around the C-CF2Cl bond.

Computational modeling, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to locate the energy minima corresponding to stable conformers. The rotation of the chlorodifluoromethyl group is expected to have a relatively low energy barrier. The most stable conformation will likely be one that minimizes steric repulsion between the chlorine and fluorine atoms of the -CF2Cl group and the nitrogen atom of the pyridine ring. It is predicted that a staggered conformation, where the chlorine atom is oriented away from the ring, would be the most energetically favorable.

The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For instance, the C-Br bond is expected to be slightly elongated due to the electron-withdrawing nature of the pyridine ring. Similarly, the C-C and C-N bonds within the pyridine ring will exhibit lengths characteristic of an aromatic system, though slightly perturbed by the substituents.

Table 1: Predicted Geometrical Parameters for this compound

ParameterPredicted Value
C-Br Bond Length~1.88 Å
C-CF2Cl Bond Length~1.54 Å
C-F Bond Length~1.35 Å
C-Cl Bond Length~1.78 Å
Pyridine Ring C-N-C Angle~117°
C-C-Br Bond Angle~121°
C-C-CF2Cl Bond Angle~122°

Note: These values are theoretical predictions and would require confirmation by specific DFT calculations.

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

The electronic properties of a molecule are fundamental to its reactivity. The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, both the bromine atom and the chlorodifluoromethyl group are strongly electron-withdrawing. This is expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted pyridine. The HOMO is predicted to be a π-orbital distributed primarily over the pyridine ring and the bromine atom. The LUMO is expected to be a π*-orbital, also located on the pyridine ring, with significant contributions from the C-Br and C-CF2Cl antibonding orbitals. This distribution suggests that the molecule would be susceptible to nucleophilic attack.

The significant electron-withdrawing nature of the substituents would lead to a relatively large HOMO-LUMO gap, implying good kinetic stability.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)Primary Location
HOMO~ -7.0Pyridine ring, Bromine
LUMO~ -1.5Pyridine ring, C-Br, C-CF2Cl
HOMO-LUMO Gap~ 5.5-

Note: These values are theoretical estimates and can be precisely calculated using DFT methods.

Spectroscopic Data Prediction (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds.

NMR Chemical Shifts: The prediction of 1H, 13C, and 19F NMR chemical shifts is a standard application of DFT. The electron-withdrawing substituents will significantly influence the chemical shifts of the pyridine ring protons and carbons. The protons on the pyridine ring are expected to be deshielded, appearing at a downfield chemical shift. The carbon atom attached to the bromine (C2) and the chlorodifluoromethyl group (C6) would also be significantly affected. The 19F NMR chemical shift of the -CF2Cl group is a particularly sensitive probe of the electronic environment.

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound

NucleusPredicted Chemical Shift (ppm)
H3~7.8
H4~7.9
H5~7.6
C2~142
C3~128
C4~140
C5~122
C6~155
CF2Cl~ -65 (19F)

Note: Predicted shifts are relative to a standard (e.g., TMS for 1H and 13C, CFCl3 for 19F) and require specific computational protocols for accurate prediction.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can also be simulated. The calculations would reveal characteristic vibrational modes, such as the C-Br stretching frequency, the C-F and C-Cl stretching frequencies of the chlorodifluoromethyl group, and the various ring stretching and bending modes of the pyridine core. These predicted frequencies can aid in the interpretation of experimental vibrational spectra.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile.

By modeling the reaction pathway, chemists can identify the transition states and intermediates involved. This allows for the calculation of activation energies, which in turn provides an estimate of the reaction rate. For an SNAr reaction on this substrate, the computational model would likely show a two-step process involving the formation of a Meisenheimer complex. The strong electron-withdrawing character of both the nitrogen atom in the pyridine ring and the chlorodifluoromethyl group at the 6-position would stabilize the negatively charged intermediate, thus facilitating the reaction.

Structure-Reactivity Relationship Studies

The relationship between the structure of a molecule and its reactivity can be systematically explored using computational methods. For this compound, the key structural features influencing its reactivity are the bromine atom at the 2-position and the chlorodifluoromethyl group at the 6-position.

The bromine atom is a good leaving group, making the 2-position susceptible to nucleophilic attack. The chlorodifluoromethyl group is a strong electron-withdrawing group, which enhances the electrophilicity of the pyridine ring, particularly at the 2- and 4-positions. This activating effect on the ring makes the molecule more reactive towards nucleophiles compared to unsubstituted 2-bromopyridine (B144113). Computational studies could quantify this effect by calculating molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule.

Intermolecular and Intramolecular Interactions Analysis

The non-covalent interactions that a molecule can participate in are crucial for understanding its behavior in condensed phases and biological systems. For this compound, several types of interactions are of interest.

Halogen Bonding: The bromine atom can act as a halogen bond donor. georgiasouthern.edu A region of positive electrostatic potential, known as a σ-hole, exists on the bromine atom along the extension of the C-Br bond. youtube.com This allows it to form attractive interactions with electron-rich atoms like oxygen or nitrogen. georgiasouthern.edu

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to identify and characterize these weak interactions, providing a detailed picture of the intermolecular forces at play.

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Building Block for Complex Chemical Entities

The strategic placement of three distinct functional groups on the pyridine (B92270) ring makes 2-bromo-6-(chlorodifluoromethyl)pyridine a highly valuable synthon for creating more complex molecules. The bromine atom at the 2-position is particularly amenable to a variety of chemical transformations, serving as a linchpin for further molecular elaboration.

Precursors for Polyfunctionalized Pyridines

The reactivity of the bromine atom in 2-bromopyridines is well-established, making them ideal substrates for introducing a wide range of functional groups onto the pyridine core. This reactivity is harnessed in this compound to generate a diverse library of polyfunctionalized pyridines.

One of the most powerful methods for functionalizing this compound is through palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups by reacting with boronic acids or their esters. Similarly, Negishi coupling with organozinc reagents provides another avenue for forming new carbon-carbon bonds at the 2-position. These reactions are fundamental in constructing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials.

Beyond carbon-carbon bond formation, the bromine atom can be displaced by a variety of nucleophiles. This allows for the introduction of oxygen, nitrogen, and sulfur-containing moieties. For example, reaction with alcohols or phenols can yield the corresponding pyridyl ethers, while reaction with amines can produce substituted aminopyridines. georgiasouthern.edu These transformations are often facilitated by copper catalysis or can proceed via nucleophilic aromatic substitution (SNAr), particularly given the electron-withdrawing nature of the chlorodifluoromethyl group which enhances the electrophilicity of the pyridine ring.

The chlorodifluoromethyl group itself can also be a site for further modification, although it is generally more stable than a bromomethyl or chloromethyl group. Under specific conditions, it can be converted to other functional groups, adding another layer of synthetic versatility.

A summary of potential transformations is presented below:

Reaction TypeReagentsProduct Class
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acids, Pd catalyst, base2-Aryl/heteroaryl-6-(chlorodifluoromethyl)pyridines
Negishi CouplingOrganozinc reagents, Pd catalyst2-Alkyl/aryl-6-(chlorodifluoromethyl)pyridines
Buchwald-Hartwig AminationAmines, Pd catalyst, base2-Amino-6-(chlorodifluoromethyl)pyridines
Ullmann CondensationAlcohols/phenols, Cu catalyst, base2-Alkoxy/aryloxy-6-(chlorodifluoromethyl)pyridines
Nucleophilic SubstitutionThiols, base2-Thio-6-(chlorodifluoromethyl)pyridines

Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound, with a reactive halide and a modifiable side chain, makes it an excellent starting material for the synthesis of fused heterocyclic systems. These polycyclic structures are of great interest due to their presence in a wide range of biologically active molecules and functional materials.

One common strategy involves the initial functionalization at the 2-position via a cross-coupling reaction, followed by an intramolecular cyclization. For example, after introducing a suitable ortho-functionalized aryl group at the 2-position, a subsequent cyclization reaction can lead to the formation of various fused systems, such as pyrido[1,2-a]indoles or other related polyheterocycles. cphi-online.com

Furthermore, the chlorodifluoromethyl group can be transformed into a functional group that can participate in cyclization reactions. For instance, reduction of the chlorodifluoromethyl group could potentially lead to a difluoromethyl group, which could then be involved in cyclization cascades. Alternatively, manipulation of the chlorodifluoromethyl group to an aldehyde or carboxylic acid would provide a handle for condensation reactions to form fused rings. A general approach to synthesizing fused heterocycles from 2-bromo-6-halomethylpyridines involves a sequence of substitution and cyclization reactions. rsc.org

Construction of Supramolecular Architectures

The field of supramolecular chemistry relies on non-covalent interactions to assemble molecules into well-defined, higher-order structures. Halogenated and fluorinated pyridines are particularly useful in this regard due to their ability to participate in a variety of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. hoffmanchemicals.com

The this compound molecule possesses several features that make it an attractive component for supramolecular assembly. The pyridine nitrogen atom is a hydrogen bond acceptor, while the bromine atom can act as a halogen bond donor. The fluorinated methyl group can also participate in weaker hydrogen bonds and other dipole-dipole interactions. The aromatic pyridine ring can engage in π-π stacking interactions, which are often influenced by the presence of the electron-withdrawing substituents. The interplay of these various non-covalent forces can be used to direct the self-assembly of this molecule into predictable and functional supramolecular architectures such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. hoffmanchemicals.com

Development of Organometallic Ligands and Catalysts

Pyridine-based ligands are ubiquitous in organometallic chemistry and catalysis due to their strong coordination to a wide range of metal centers. The electronic and steric properties of the pyridine ligand can be fine-tuned by the introduction of substituents, which in turn influences the properties and reactivity of the resulting metal complex.

This compound can serve as a versatile ligand or a precursor to more complex ligand systems. The pyridine nitrogen can coordinate to a metal center, while the bromine atom and the chlorodifluoromethyl group can be used to modulate the electronic properties of the ligand and, consequently, the catalytic activity of the metal center. For example, the strong electron-withdrawing nature of the chlorodifluoromethyl group can decrease the electron density on the pyridine nitrogen, affecting its donor properties.

Furthermore, the bromine atom can be replaced by other coordinating groups, such as phosphines or other N-heterocycles, through cross-coupling reactions. This allows for the synthesis of bidentate or pincer-type ligands, which are highly sought after in catalysis. For example, the synthesis of 2,6-disubstituted pyridine ligands is a common strategy for creating robust and selective catalysts. georgiasouthern.edu The unique steric and electronic profile offered by the chlorodifluoromethyl group can lead to the development of novel catalysts with enhanced reactivity or selectivity for a variety of organic transformations.

Intermediates in Agrochemical Synthesis

Pyridine derivatives are a cornerstone of the agrochemical industry, with many commercial herbicides, insecticides, and fungicides containing a substituted pyridine ring. nih.gov The specific substitution pattern on the pyridine ring is crucial for the biological activity of these compounds.

Precursors for Active Agrochemical Ingredients

Halogenated and trifluoromethyl-substituted pyridines are particularly important intermediates in the synthesis of modern agrochemicals. nih.gov The presence of these groups can significantly enhance the efficacy, metabolic stability, and bioavailability of the final active ingredient. This compound is therefore a highly promising precursor for the development of new agrochemicals.

The bromine atom provides a convenient handle for introducing the rest of the molecular framework of the target agrochemical through cross-coupling or nucleophilic substitution reactions. The chlorodifluoromethyl group is a valuable bioisostere for other functional groups and can impart desirable properties to the final molecule, such as increased lipophilicity, which can improve its ability to penetrate biological membranes.

For instance, many successful herbicides and fungicides are built upon a 2-substituted pyridine scaffold. The synthesis of these molecules often involves the coupling of a functionalized 2-halopyridine with another heterocyclic or aromatic component. The unique combination of a bromine atom and a chlorodifluoromethyl group in this compound makes it a prime candidate for the synthesis of next-generation agrochemicals with potentially improved performance and environmental profiles.

Synthetic Pathways to Fluorinated Pesticidal Scaffolds

The chemical compound this compound serves as a critical building block in the synthesis of complex fluorinated molecules, particularly those with applications in the agrochemical industry. The presence of the bromine atom and the chlorodifluoromethyl group on the pyridine ring provides two reactive sites that can be selectively functionalized to build intricate molecular architectures.

The bromine atom at the 2-position is particularly susceptible to a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, which involves the reaction of the bromopyridine with a boronic acid or ester, are commonly employed. Similarly, Stille coupling (with organotin reagents), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) provide versatile methods for introducing diverse substituents at this position. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity in these transformations.

The chlorodifluoromethyl group at the 6-position, while generally more stable, can also participate in certain transformations. For example, under specific reductive conditions, it may be converted to a difluoromethyl group. More commonly, however, it remains as a key structural motif that imparts desirable properties to the final pesticidal product, such as increased lipophilicity and metabolic stability.

A general synthetic strategy for constructing pesticidal scaffolds from this compound often involves an initial cross-coupling reaction at the 2-position to introduce a core structural element. This is then followed by further modifications on the newly introduced substituent or on the pyridine ring itself, if other reactive handles are present. The following table provides a summary of common cross-coupling reactions utilized in the functionalization of similar 2-bromopyridine (B144113) derivatives.

Table 1: Common Cross-Coupling Reactions for Functionalization of 2-Bromopyridines

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Boronic acid/ester Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) C-C
Stille Organotin reagent Pd catalyst (e.g., Pd(PPh₃)₄) C-C
Heck Alkene Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) C-C
Sonogashira Terminal alkyne Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst C-C (alkyne)
Buchwald-Hartwig Amine, Alcohol, Thiol Pd catalyst with specific ligands (e.g., BINAP) C-N, C-O, C-S

The development of novel pesticides often relies on the creation of extensive libraries of related compounds for structure-activity relationship (SAR) studies. The versatility of this compound as a synthetic intermediate makes it a valuable tool in this discovery process, allowing for the systematic variation of substituents to optimize biological activity.

Application in Functional Materials

The unique electronic and structural properties imparted by the combination of a pyridine ring, a bromine atom, and a chlorodifluoromethyl group make this compound an intriguing candidate for the development of advanced functional materials.

Optoelectronic Materials

Pyridine-containing molecules have been extensively investigated for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net The electron-deficient nature of the pyridine ring can be tuned by the introduction of various substituents. The chlorodifluoromethyl group, being strongly electron-withdrawing, can significantly influence the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The synthesis of optoelectronic materials from this compound would typically involve cross-coupling reactions to extend the π-conjugated system. For example, Suzuki or Stille coupling reactions can be used to link the pyridine core to other aromatic or heteroaromatic units, creating larger, planar molecules with tailored electronic and photophysical properties. The bromine atom serves as a convenient handle for such modifications. The resulting materials could exhibit interesting charge transport properties and luminescence characteristics. While specific studies on this compound in this context are not widely reported, research on analogous fluorinated and halogenated pyridines provides a strong basis for its potential. nih.gov

Advanced Polymer Chemistry

In the field of advanced polymer chemistry, functionalized pyridines are valuable monomers for the synthesis of polymers with specific properties. polysciences.comrsc.org The incorporation of the this compound moiety into a polymer backbone could introduce a combination of desirable characteristics, including thermal stability, flame retardancy, and specific intermolecular interactions.

Polymerization could be achieved through various methods. For instance, the bromine atom could be utilized in transition-metal-catalyzed polymerization reactions, such as Kumada catalyst-transfer polycondensation. Alternatively, the pyridine nitrogen can be used to initiate polymerization of other monomers or can be quaternized to create charged polymers with applications as electrolytes or polyelectrolytes. The presence of the chlorodifluoromethyl group is expected to enhance the polymer's thermal stability and influence its solubility and morphological properties. numberanalytics.com

The following table outlines potential polymerization strategies involving pyridine-based monomers.

Table 2: Potential Polymerization Strategies for Pyridine-Based Monomers

Polymerization Method Role of Pyridine Monomer Resulting Polymer Type Potential Properties
Transition-Metal-Catalyzed Polycondensation Monomer with two reactive sites (e.g., dihalo-pyridine) Conjugated polymer Enhanced thermal stability, specific electronic properties
Atom Transfer Radical Polymerization (ATRP) Initiator or part of the monomer Well-defined block copolymers Controlled molecular weight and architecture
Ring-Opening Polymerization (ROP) Initiator (using the pyridine nitrogen) Block copolymers Varied morphologies and functionalities

Strategies for Late-Stage Functionalization in Chemical Discovery

Late-stage functionalization (LSF) is a powerful strategy in modern chemical discovery that involves the introduction of functional groups into a complex molecule at a late step in the synthesis. This approach allows for the rapid generation of a diverse range of analogues from a common advanced intermediate, which is highly valuable for optimizing the properties of a lead compound in drug discovery or agrochemical development.

The this compound scaffold is well-suited for LSF strategies. The bromine atom provides a reliable and versatile site for a wide array of transformations. For instance, a complex molecule containing this pyridine unit could be subjected to various palladium-catalyzed cross-coupling reactions to introduce different substituents at the 2-position, thereby modulating its biological activity or physical properties.

Moreover, the pyridine nitrogen atom itself offers opportunities for LSF. It can be N-oxidized and subsequently subjected to nucleophilic substitution, or it can be directly alkylated or arylated. These modifications can significantly impact the molecule's polarity, solubility, and interactions with biological targets.

The development of regioselective C-H activation reactions has further expanded the toolbox for LSF. While the pyridine ring in this compound is already substituted at the 2- and 6-positions, the remaining C-H bonds could potentially be functionalized using modern catalytic methods, although this would require careful optimization to achieve the desired selectivity.

The ability to perform these late-stage modifications on a core scaffold containing the chlorodifluoromethylpyridine unit allows chemists to efficiently explore the chemical space around a promising lead structure, accelerating the discovery of new and improved functional molecules.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-6-(chlorodifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via halogen exchange reactions, analogous to the preparation of 2-bromo-6-methylpyridine, where 2-chloro-6-methylpyridine reacts with bromotrimethylsilane under controlled heating . Alternatively, cross-coupling reactions using palladium or nickel catalysts (e.g., Negishi or Suzuki-Miyaura couplings) may be employed, as demonstrated in the synthesis of similar trifluoromethyl-substituted pyridines . Key factors affecting yield include:
  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may promote side reactions.
  • Catalyst loading : Optimal catalyst ratios (e.g., 1–5 mol% Pd) balance cost and efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of halogenated intermediates.

Q. How can researchers optimize purification methods for this compound given its halogenated and fluorinated substituents?

  • Methodological Answer : Purification challenges arise from the compound’s hydrophobicity and halogen/fluorine substituents. Strategies include:
  • Precipitation : Use of metal salts (e.g., ZnCl₂) to selectively precipitate intermediates, as shown in purification of bromopyridine-zinc complexes .
  • Chromatography : Reverse-phase HPLC with C18 columns and methanol/water gradients resolves impurities.
  • Recrystallization : Ethyl acetate/heptane mixtures are effective for removing unreacted starting materials.
    Note: Fluorinated byproducts may require specialized techniques like fluorous-phase separation .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and compare with literature data for analogous bromopyridines .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (Br/Cl signatures).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX software for structure refinement, particularly for halogen positioning .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for cross-coupling steps. Key applications:
  • Site Reactivity : Predict preferential coupling at the bromine site versus the chlorodifluoromethyl group using Fukui indices .
  • Catalyst Selection : Simulate ligand-catalyst interactions (e.g., Pd(PPh₃)₄ vs. Ni(dppe)) to optimize turnover .
    Experimental validation via kinetic studies (e.g., monitoring by GC-MS) is critical to reconcile computational predictions .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers in NMR) or crystal packing distortions. Mitigation steps:
  • Variable-Temperature NMR : Identify conformational flexibility in solution (e.g., chlorodifluoromethyl group rotation) .
  • Hirshfeld Surface Analysis : Compare crystallographic data with NMR-derived spatial arrangements to detect packing-induced distortions .
  • Synchrotron XRD : High-resolution data (λ < 1 Å) reduces thermal motion artifacts, improving structural accuracy .

Q. What are the mechanistic implications of unexpected byproducts formed during its synthesis?

  • Methodological Answer : Byproducts such as dehalogenated or dimerized species (e.g., cyclopropane derivatives via carbene intermediates) suggest competing pathways . Investigative steps:
  • Isolation and Characterization : Use preparative TLC or HPLC to isolate byproducts; assign structures via MS/MS and 2D NMR (COSY, HSQC).
  • Mechanistic Probes : Isotopic labeling (e.g., ²H at the chlorodifluoromethyl group) traces hydrogen transfer steps.
  • Kinetic Profiling : Monitor reaction progress via in-situ IR to identify intermediate accumulation points .

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